1-[(4-chlorobenzyl)sulfonyl]pyrrolidine chemical structure properties
1-[(4-chlorobenzyl)sulfonyl]pyrrolidine chemical structure properties
An in-depth technical analysis of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine requires a multidisciplinary approach, bridging structural chemistry, physicochemical profiling, and synthetic methodology. As a privileged scaffold, this arylmethanesulfonamide derivative serves as a critical building block in medicinal chemistry, frequently appearing in the design of central nervous system (CNS) therapeutics and antimicrobial agents.
This whitepaper provides a comprehensive evaluation of its molecular architecture, predictive ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and a self-validating synthetic protocol designed for high-yield isolation.
Part 1: Structural & Stereoelectronic Profiling
The molecular architecture of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine (SMILES: O=S(=O)(Cc1ccc(Cl)cc1)N2CCCC2) is defined by four distinct stereoelectronic domains, each contributing specific vectors for target engagement and physicochemical stability.
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The Arylmethanesulfonamide Core : Unlike traditional rigid arylsulfonamides where the sulfur atom is directly attached to the aromatic ring, this compound features an
-hybridized methylene linker (-CH₂-). This structural insertion breaks the -conjugation between the aromatic system and the sulfonyl group, granting the molecule significant conformational flexibility. -
The Pyrrolidine Ring : The incorporation of a 5-membered pyrrolidine ring restricts the rotational degrees of freedom around the nitrogen atom. The nitrogen lone pair is partially delocalized into the highly electron-withdrawing sulfonyl group, rendering the nitrogen non-basic and the geometry around it slightly pyramidal but highly rigid.
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The Sulfonyl Group : The tetrahedral geometry of the -SO₂- moiety acts as a potent, directional hydrogen-bond acceptor. It is highly stable against metabolic hydrolysis and chemical degradation.
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The 4-Chloro Substituent : The para-chloro substitution on the benzyl ring exerts a strong electron-withdrawing inductive effect (-I). Beyond modulating the electronic density of the aromatic ring, the chlorine atom provides a lipophilic anchor and a potential
-hole for halogen bonding with target proteins.
Pharmacophore and stereoelectronic mapping of the arylmethanesulfonamide scaffold.
Part 2: Physicochemical Properties & ADME Predictors
The structural components of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine translate into a highly favorable physicochemical profile. The compound strictly adheres to Lipinski’s Rule of Five, making it an ideal fragment or intermediate for oral drug development. Its lack of hydrogen bond donors, combined with a low Topological Polar Surface Area (TPSA), makes it particularly suited for crossing the blood-brain barrier (BBB).
Table 1: Physicochemical and ADME Profiling
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | C₁₁H₁₄ClNO₂S | Defines the exact atomic composition . |
| Molecular Weight | 259.75 g/mol | Well below the 500 Da threshold, ensuring high ligand efficiency. |
| TPSA | 42.52 Ų | Optimal for passive membrane and BBB penetration (< 90 Ų). |
| LogP (Calculated) | ~2.6 | Ideal lipophilicity for balancing aqueous solubility and permeability. |
| H-Bond Donors | 0 | Lack of donors reduces desolvation penalties during membrane transit. |
| H-Bond Acceptors | 2 | The sulfonyl oxygens provide critical vectors for target engagement. |
| Rotatable Bonds | 3 | The methylene linker provides controlled flexibility without excessive entropy. |
Part 3: Applications in Drug Discovery
The unique combination of the benzylsulfonyl group and the pyrrolidine ring has proven highly valuable in modern drug discovery.
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Antimicrobial Scaffolds : Derivatives containing the benzylsulfonyl pyrrolidine architecture have been heavily investigated for their robust antibacterial activity. Studies have demonstrated that modifications to this core can yield potent inhibitors against Staphylococcus aureus and Escherichia coli.
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CNS Therapeutics & Impurity Profiling : The structural motif is closely related to the side chains of triptan-class anti-migraine drugs. For instance, the compound shares significant structural homology with known synthetic impurities of 5-HT₁B/₁D receptor agonists, such as , highlighting its relevance in the synthetic pathways of neuroactive pharmaceuticals.
Part 4: Standardized Synthetic Workflow (Self-Validating Protocol)
The synthesis of 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine relies on the chemoselective reaction between [[1]]([Link]) and pyrrolidine. The following protocol is designed as a self-validating system, incorporating strict causality for every reagent choice and In-Process Controls (IPCs) to guarantee product purity.
Materials
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Electrophile : 4-Chlorophenylmethanesulfonyl chloride (1.0 eq, 10 mmol, 2.25 g)
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Nucleophile : Pyrrolidine (1.2 eq, 12 mmol, 0.85 g)
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Acid Scavenger : N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 1.94 g)
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Solvent : Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology
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System Preparation : Purge a 100 mL round-bottom flask with inert gas (N₂/Ar). Add the 4-chlorophenylmethanesulfonyl chloride and 30 mL of anhydrous DCM.
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Causality: Anhydrous conditions are critical. Trace moisture will act as a competing nucleophile, hydrolyzing the sulfonyl chloride into an inactive sulfonic acid byproduct.
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Base Addition & Thermal Control : Add DIPEA to the stirring solution and cool the mixture to 0 °C using an ice bath.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl generated during the reaction without competing with pyrrolidine. Cooling to 0 °C controls the highly exothermic nature of the initial nucleophilic attack.
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Nucleophilic Substitution : Dissolve pyrrolidine in 20 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.
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Causality: Dropwise addition prevents localized heating and suppresses the formation of dimeric side products.
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In-Process Control (IPC) : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase.
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Validation: The system validates its own completion when the UV-active spot corresponding to the starting sulfonyl chloride (
) completely disappears, leaving only the product spot ( ).
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Chemoselective Workup : Transfer the mixture to a separatory funnel. Wash sequentially with 0.1 M aqueous HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
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Causality: The dilute HCl wash selectively protonates unreacted pyrrolidine and DIPEA, extracting them into the aqueous layer while leaving the neutral sulfonamide product in the organic phase. The NaHCO₃ neutralizes residual acid, and brine removes dissolved water from the DCM.
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Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine as a crystalline solid.
Synthetic workflow and in-process controls for 1-[(4-chlorobenzyl)sulfonyl]pyrrolidine.
References
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Cis-4-Phenylthio-L-proline hydrochloride | C11H14ClNO2S | CID 46705431 - PubChem (Utilized for exact mass and formula verification of C₁₁H₁₄ClNO₂S isomers). National Institutes of Health (NIH).[Link]
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(4-Chlorophenyl)methanesulfonyl chloride - High purity . Georganics.[Link]
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Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties . PubMed Central (PMC) / NIH.[Link]
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Almotriptan Impurity 2 - Allmpus - Research and Development . Allmpus.[Link]
